

# Gneaffricanin F: A Comprehensive Spectroscopic and Methodological Guide

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## Compound of Interest

Compound Name: *Gneaffricanin F*

Cat. No.: *B12299315*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data and experimental protocols for the dimeric stilbene, **Gneaffricanin F**. The information is compiled from primary research and presented in a structured format to facilitate its use in research and drug development.

## Introduction

**Gneaffricanin F** is a dimeric stilbene isolated from *Gnetum montanum*. Its structure has been elucidated through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This document details the available spectral data and the methodologies employed for its acquisition.

## Spectral Data

The following tables summarize the quantitative spectral data for **Gneaffricanin F**.

### NMR Spectral Data

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **Gneaffricanin F** were recorded in Deuterated Dimethyl Sulfoxide (DMSO- $d_6$ ) on a 500 MHz spectrometer. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1:  $^1\text{H}$  and  $^{13}\text{C}$  NMR Data for **Gneaffricanin F**

Position	<sup>1</sup> H Chemical Shift (δ, ppm), Multiplicity, Coupling Constant (J, Hz)	<sup>13</sup> C Chemical Shift (δ, ppm)
2a, 2b	6.83 (2H, d, J = 2.0)	110.1
3a, 3b	-	147.5
4a, 4b	-	145.9
5a, 5b	6.71 (2H, d, J = 7.8)	115.4
6a, 6b	6.60 (2H, dd, J = 1.8, 7.8)	119.2
7a, 7b	4.50 (2H, d, J = 7.8)	54.7
8a, 8b	3.42 (2H, d, J = 7.8)	49.5
9a, 9b	-	132.8
10a, 10b	-	131.9
11a, 11b	-	158.3
12a, 12b	6.20 (2H, d, J = 2.0)	108.7
13a, 13b	-	158.3
14a, 14b	6.64 (2H, d, J = 2.0)	101.9
OCH <sub>3</sub>	3.79 (6H, s)	56.5

## Mass Spectrometry Data

High-resolution mass spectrometry (HR-MS) was used to determine the molecular formula of **Gneaffricanin F**.

Table 2: High-Resolution Mass Spectrometry Data for **Gneaffricanin F**

Ion	m/z	Deduced Molecular Formula
[M-H] <sup>-</sup>	513.1559	C <sub>30</sub> H <sub>26</sub> O <sub>8</sub>

## Infrared Spectroscopy Data

Specific experimental infrared spectral data for **Gneaffricanin F** is not readily available in the reviewed literature. However, based on its chemical structure, the following characteristic absorption bands can be expected.

Table 3: Expected Infrared Absorption Bands for **Gneaffricanin F**

Functional Group	Expected Absorption Range (cm <sup>-1</sup> )
O-H (phenolic)	3550-3200 (broad)
C-H (aromatic)	3100-3000
C-H (aliphatic)	3000-2850
C=C (aromatic)	1600-1450
C-O (ether and phenol)	1260-1000

## Experimental Protocols

The following protocols are based on the methodologies described for the isolation and characterization of **Gneaffricanin F**.

### Extraction and Isolation

- **Plant Material:** The stems of *Gnetum montanum* were collected, dried, and powdered.
- **Extraction:** The powdered plant material (10 kg) was extracted with methanol (3 x 20 L) at room temperature. The extracts were combined and concentrated under reduced pressure to yield a crude methanol extract (500 g).
- **Fractionation:** The crude extract was suspended in water and successively partitioned with n-hexane, ethyl acetate, and n-butanol to yield the respective fractions.
- **Chromatography:** The ethyl acetate fraction (150 g) was subjected to column chromatography over silica gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions with similar thin-layer chromatography (TLC) profiles were combined.

- Purification: **Gneaffricanin F** was further purified from the combined fractions by repeated column chromatography on silica gel and preparative TLC.

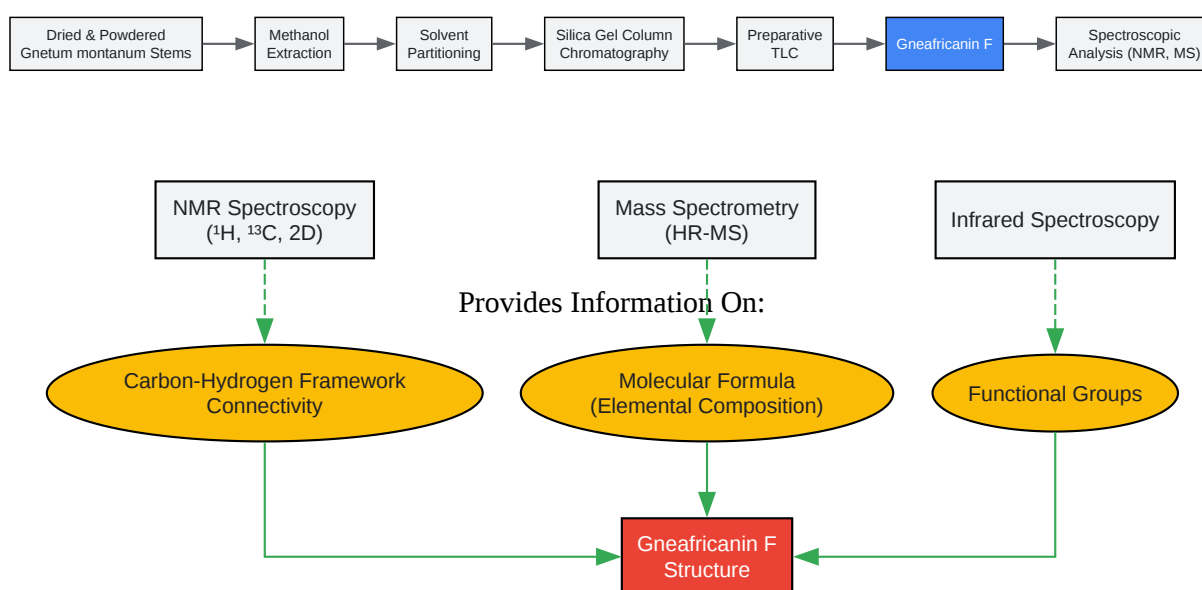
## Spectroscopic Analysis

- NMR Spectroscopy:  $^1\text{H}$ -NMR and  $^{13}\text{C}$ -NMR spectra were recorded on a Bruker Avance 500 MHz spectrometer. Samples were dissolved in DMSO- $d_6$ . Chemical shifts are referenced to the residual solvent signals.
- Mass Spectrometry: High-resolution mass spectra were obtained using an electrospray ionization (ESI) source in negative ion mode.
- Infrared Spectroscopy: IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or a thin film.

## Visualizations

### Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of **Gneaffricanin F**.



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